Product packaging for Dipropenyl sulfide(Cat. No.:CAS No. 65819-74-1)

Dipropenyl sulfide

Cat. No.: B12197810
CAS No.: 65819-74-1
M. Wt: 114.21 g/mol
InChI Key: RJDJXOBGMMKPMH-GGWOSOGESA-N
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Description

Di-1-propenyl sulfide (CAS 65819-74-1) is an organosulfur compound of significant interest in food chemistry and plant biochemistry research. It is notably identified as a volatile flavor component in Allium species, particularly in onions ( Allium cepa ) . The formation of this compound is enzymatically derived; when onion tissues are disrupted, the enzyme alliinase acts on the precursor S -(1-propenyl)- L -cysteine sulfoxide (isoalliin) to produce 1-propenylsulfenic acid, which then condenses into various compounds including di-1-propenyl sulfide . Research utilizing metabolic and genetic engineering, such as silencing the lachrymatory factor synthase gene in onions, has demonstrated a resultant increase in di-1-propenyl thiosulfinate, a key intermediate that decomposes into more stable disulfides like di-1-propenyl sulfide, thereby altering the vegetable's flavor profile . This makes the compound a crucial subject for studies aimed at understanding and modifying the sensory attributes of Allium vegetables. Furthermore, research into dietary organosulfur compounds suggests they may act as hydrogen sulfide (H₂S) donors, a mechanism of interest in cardiovascular research, though the specific role of di-1-propenyl sulfide in this context warrants further investigation . This product is intended For Research Use Only and is not for diagnostic or therapeutic use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C6H10S B12197810 Dipropenyl sulfide CAS No. 65819-74-1

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

65819-74-1

Molecular Formula

C6H10S

Molecular Weight

114.21 g/mol

IUPAC Name

(E)-1-[(E)-prop-1-enyl]sulfanylprop-1-ene

InChI

InChI=1S/C6H10S/c1-3-5-7-6-4-2/h3-6H,1-2H3/b5-3+,6-4+

InChI Key

RJDJXOBGMMKPMH-GGWOSOGESA-N

Isomeric SMILES

C/C=C/S/C=C/C

Canonical SMILES

CC=CSC=CC

boiling_point

137.00 to 140.00 °C. @ 760.00 mm Hg

density

0.875-0.942

physical_description

Clear almost colourless liquid;  Savoury brown aroma

solubility

Very slightly soluble in DMSO
Soluble (in ethanol)

Origin of Product

United States

Natural Occurrence and Biosynthetic Pathways

Non-Enzymatic Transformations Leading to Di-1-propenyl Sulfide (B99878) and Derivatives

Upon the disruption of onion tissue, the enzyme alliinase is released and acts on the precursor molecule, trans-S-1-propenyl-l-cysteine sulfoxide (B87167) (isoalliin), to produce the highly reactive 1-propenesulfenic acid. nih.govmdpi.com In a standard onion, this sulfenic acid is rapidly converted into the lachrymatory factor (LF), the compound responsible for inducing tears, by the enzyme lachrymatory factor synthase (LFS). nih.govrsc.org However, the 1-propenesulfenic acid is also the starting point for a series of non-enzymatic reactions that give rise to di-1-propenyl sulfide and a host of other related organosulfur compounds.

Spontaneous Condensation to Di-1-propenyl Thiosulfinate

In the absence of or with reduced activity of LFS, the unstable 1-propenesulfenic acid molecules undergo a spontaneous self-condensation reaction. nih.govoup.com This process involves the elimination of a water molecule from two molecules of 1-propenesulfenic acid, resulting in the formation of di-1-propenyl thiosulfinate. nih.govrsc.orgnih.gov This thiosulfinate is an isomer of allicin (B1665233), the well-known thiosulfinate found in garlic. rsc.org Due to its thermal instability, di-1-propenyl thiosulfinate is a transient compound that quickly transforms into other sulfur-containing molecules. nih.gov

Conversion of Thiosulfinates to Di-1-propenyl Disulfides and Other Organosulfur Compounds

Di-1-propenyl thiosulfinate is a pivotal intermediate that readily decomposes to form a variety of other organosulfur compounds. researchgate.netgoogle.com Among the primary products are the di-1-propenyl disulfide isomers. nih.govresearchgate.net These disulfides are more stable than the parent thiosulfinate and contribute significantly to the altered aroma profile of onions with modified sulfur metabolism. nih.gov The conversion pathway illustrates the high reactivity of thiosulfinates, which can undergo further reactions to produce a complex mixture of sulfides and polysulfides. google.comfrontiersin.org

Formation of Zwiebelanes and Dihydrothiophenes

Further non-enzymatic transformations of the 1-propenyl-containing thiosulfinates lead to the formation of unique cyclic sulfur compounds. nih.govresearchgate.net Among these are the zwiebelanes, which are bicyclic organosulfur compounds. nih.govacs.org The formation of a zwiebelane isomer is a notable consequence of increased di-1-propenyl thiosulfinate levels. nih.govresearchgate.net Additionally, under certain conditions, such as the thermal stress of some analytical techniques, di-1-propenyl disulfide can give rise to 2-mercapto-3,4-dimethyl-2,3-dihydrothiophene isomers. nih.gov The presence of these compounds, which are typically found in trace amounts or not at all in regular onions, is a direct result of the chemical cascade initiated by the spontaneous condensation of 1-propenesulfenic acid. nih.govresearchgate.net

Genetic and Metabolic Engineering Approaches to Modulate Biosynthesis

The intricate balance of organosulfur compounds in onions can be intentionally shifted through genetic and metabolic engineering. A primary target for such modifications has been the lachrymatory factor synthase (LFS) enzyme, due to its critical role in diverting 1-propenesulfenic acid away from the pathways that produce flavor and health-associated compounds.

Impact on Thiosulfinate and Disulfide Production

The most direct consequence of LFS silencing is the increased availability of 1-propenesulfenic acid for spontaneous self-condensation. nih.govoup.com This leads to a substantial increase in the production of di-1-propenyl thiosulfinate. nih.govresearchgate.netnih.gov The elevated levels of this key intermediate, in turn, drive the formation of its downstream products. researchgate.net

Scientific studies have confirmed a marked increase in the levels of di-1-propenyl disulfide isomers in LFS-silenced onions. nih.gov Furthermore, other previously minor or undetected compounds, such as a zwiebelane isomer and 2-mercapto-3,4-dimethyl-2,3-dihydrothiophenes, are produced in significantly greater quantities. nih.govresearchgate.net This shift not only changes the sensory characteristics of the onion but also enhances the concentration of compounds that may have beneficial health properties. nih.gov

The table below summarizes the key changes in the sulfur metabolite profile observed in LFS-silenced onions compared to their non-transgenic counterparts.

Compound GroupEffect of LFS SilencingKey Compounds DetectedReference
Thiosulfinates Markedly IncreasedDi-1-propenyl thiosulfinate nih.govresearchgate.netnih.gov
Disulfides Significantly IncreasedDi-1-propenyl disulfide isomers nih.govresearchgate.net
Cyclic Sulfur Compounds Markedly IncreasedZwiebelane isomer, 2-mercapto-3,4-dimethyl-2,3-dihydrothiophene isomers nih.govresearchgate.net
Lachrymatory Factor Significantly ReducedPropanethial S-oxide nih.govresearchgate.netnih.gov

Synthetic Methodologies and Chemical Reactivity

Synthetic Routes for Di-1-propenyl Sulfide (B99878) and Related Analogs

The laboratory synthesis of di-1-propenyl sulfide and its isomers can be achieved through several routes, often involving the manipulation of more readily available precursors.

While direct synthesis from 1-propenyl halides is not the most common route described, analogous reactions provide a basis for this approach. The synthesis of the isomeric diallyl sulfide (di-2-propenyl sulfide) is well-established and typically involves the reaction of an allyl halide with a sulfide source. For instance, diallyl disulfide can be produced by first synthesizing sodium disulfide from sodium sulfide and sulfur, which is then reacted with allyl chloride or allyl bromide. google.com A similar nucleophilic substitution reaction using an alkali metal sulfide, such as sodium sulfide, with a 1-propenyl halide could theoretically yield di-1-propenyl sulfide.

However, a more practical and widely cited method for obtaining di-1-propenyl sulfide is through the base-catalyzed isomerization of its allylic isomer, diallyl sulfide. Refluxing diallyl sulfide with alcoholic sodium ethoxide promotes the rearrangement of the double bonds from the terminal (allyl) position to the more thermodynamically stable internal (1-propenyl) position. researchgate.net

Table 1: Comparison of Synthetic Approaches to Propenyl Sulfides

Method Precursors Reagents/Conditions Product Notes
Isomerization Diallyl sulfide Alcoholic Sodium Ethoxide, Reflux Di-1-propenyl sulfide Efficient method leveraging the greater stability of the 1-propenyl isomer. researchgate.net

| Nucleophilic Substitution (Analogous) | Allyl Halide (e.g., Allyl Chloride) | Alkali Metal Sulfide, Sulfur | Diallyl disulfide | A common method for the diallyl precursor, not directly for di-1-propenyl sulfide. google.com |

The conversion of a disulfide to a sulfide is a reduction, not an oxidation. The term "oxidation" in this context is chemically inaccurate, as it would typically transform a disulfide into a thiosulfinate or thiosulfonate. nih.govlibretexts.org However, the formation of sulfides from disulfides can occur through other reaction pathways, such as thermal degradation. The thermolysis of di(1-alkenyl) disulfides has been shown to produce a mixture of sulfur-containing compounds, which includes 1-alkenyl monosulfides. researchgate.net This process involves the cleavage of the sulfur-sulfur bond at high temperatures, followed by radical recombination and rearrangement reactions that can lead to the formation of the corresponding sulfide. This thermal process, rather than a direct oxidation, represents a pathway from di-1-propenyl disulfide to di-1-propenyl sulfide.

Enzyme-Catalyzed Synthesis of Sulfur-Containing Flavor Compounds

Enzymes play a crucial role in the natural formation of flavor compounds in plants and offer a green alternative for their synthesis in industrial applications. While the direct enzymatic synthesis of di-1-propenyl sulfide is not extensively detailed, related biocatalytic transformations highlight the potential of this approach. Enzymes like lipases and engineered myoglobin (B1173299) variants have been utilized in the synthesis of various sulfides and disulfides. mdpi.comrochester.edu

In nature, the precursors to such flavor compounds are often S-alk(en)ylcysteine sulfoxides. researchgate.net For example, upon tissue disruption in onions, the enzyme alliinase cleaves (E)-S-(1-propenyl)cysteine sulfoxide (B87167) (isoalliin), leading to the formation of highly reactive 1-propenyl-containing thiosulfinates. researchgate.net These unstable intermediates can then undergo further reactions to form a variety of volatile sulfur compounds, including sulfides. The development of biocatalytic systems that mimic these natural pathways could provide a controlled and efficient method for producing specific flavor molecules like di-1-propenyl sulfide.

Chemical Transformations and Reaction Mechanisms

Isomerization is a key reaction for propenyl sulfides. As previously mentioned, diallyl sulfide can be readily isomerized to di-1-propenyl sulfide in the presence of a strong base. researchgate.net This rearrangement involves the migration of the double bond from the C2-C3 position (allyl) to the C1-C2 position (propenyl). This transformation is driven by the increased thermodynamic stability of the internal olefin compared to the terminal olefin. The 1-propenyl configuration allows for conjugation between the carbon-carbon double bond and the sulfur atom's lone pairs, contributing to its lower energy state. Di-1-propenyl sulfide can exist as a mixture of geometric isomers (cis-cis, cis-trans, trans-trans) due to the presence of the two propenyl groups. ebi.ac.uk

When subjected to heat, such as during cooking, di-1-propenyl sulfide and related compounds undergo complex thermal degradation reactions, leading to the formation of a wide array of volatile byproducts. The thermolysis of di(1-alkenyl) disulfides, which are closely related precursors, has been studied in detail. Heating these compounds at temperatures between 150-200°C, particularly in the presence of an acid catalyst like potassium hydrogen sulfate, results in the formation of 3,4-dialkylthiophenes as major products. researchgate.net

The thermal breakdown of alkyl 1-propenyl disulfides also yields a complex mixture of volatile compounds. researchgate.net These reactions are believed to proceed through radical mechanisms initiated by the homolytic cleavage of the S-S or C-S bonds. The resulting radicals can then rearrange, eliminate, or combine to form new products.

Table 2: Major Volatile Byproducts from Thermal Degradation of Related Propenyl Disulfides

Precursor Conditions Major Byproducts Reference
Di(1-alkenyl) disulfides 150-200°C, KHSO₄ 3,4-Dialkylthiophenes researchgate.net

Reactions with Amino Compounds and Pigment Precursor Formation

Scientific investigations into the characteristic color changes in processed Allium species, such as the pinking of onions or the greening of garlic, have revealed that di-1-propenyl sulfide itself is not the primary reactant in pigment formation. Instead, a more reactive precursor, di(1-propenyl) thiosulfinate, is the key intermediate that engages with amino compounds. This thiosulfinate is generated enzymatically from S-(1-propenyl)-L-cysteine sulfoxide (isoalliin) upon the disruption of plant tissues.

The core reaction involves the interaction of 1-propenyl-containing thiosulfinates with the amino group of various amino acids. This condensation reaction leads to the formation of N-substituted 3,4-dimethylpyrroles, which are the direct precursors to the observed pigments. The specific color of the resulting pigment is influenced by the nature of the amino acid involved and the other alkyl or alkenyl groups present on the thiosulfinate molecule. For instance, reactions involving allyl-containing thiosulfinates tend to produce blue pigments, whereas those with propyl, 1-propenyl, or methyl groups typically result in pink, red, or magenta compounds. Amino acids with smaller side chains, such as glycine (B1666218) and alanine, have been noted to contribute more significantly to this discoloration process.

ReactantsIntermediate SpeciesPigment PrecursorResulting Pigment Color
Di(1-propenyl) thiosulfinate + Amino Acids (e.g., Glycine)1-Propenyl sulfenic acidN-substituted 3,4-dimethylpyrrolePink/Red
Allyl-containing thiosulfinates + Amino Acids (e.g., Glycine)Allyl sulfenic acidN-substituted 3,4-dimethylpyrroleBlue
Propyl-containing thiosulfinates + Amino AcidsPropyl sulfenic acidN-substituted 3,4-dimethylpyrrolePink
Methyl-containing thiosulfinates + Amino AcidsMethyl sulfenic acidN-substituted 3,4-dimethylpyrroleMagenta

Oxidative Stability and Transformation in Biological and Food Systems

The stability and transformation of di-1-propenyl sulfide are pertinent in the contexts of both food processing and biological systems. While direct studies on the oxidative stability of di-1-propenyl sulfide are limited, its behavior can be inferred from related organosulfur compounds found in Allium species.

In food systems, thermal processing significantly impacts the profile of sulfur compounds. For instance, the thermolysis of di(1-alkenyl) disulfides, which are structurally related to di-1-propenyl sulfide, is known to yield 3,4-dialkylthiophenes. researchgate.net This suggests that under high-temperature conditions such as frying or roasting, di-1-propenyl sulfide could undergo thermal degradation to form 3,4-dimethylthiophene, alongside other sulfur-containing compounds. researchgate.net

In biological systems, the metabolic fate of di-1-propenyl sulfide is likely analogous to that of the more extensively studied diallyl disulfide. Following ingestion, diallyl disulfide is metabolized into several key compounds, including allyl mercaptan, allyl methyl sulfide, and subsequently its oxidized forms, allyl methyl sulfoxide (AMSO) and allyl methyl sulfone (AMSO2). nih.govresearchgate.netresearchgate.netdntb.gov.ua This metabolic pathway involves both reduction and oxidation steps. It is plausible that di-1-propenyl sulfide follows a similar biotransformation route, being converted to 1-propenyl mercaptan and subsequently to propenyl methyl sulfide and its corresponding sulfoxide and sulfone derivatives. These metabolites are considered to be the biologically active forms within the body.

SystemProcessReactantPotential Transformation Products
Food SystemsThermolysis (Heating)Di(1-alkenyl) disulfides (related to Di-1-propenyl sulfide)3,4-Dialkylthiophenes, Dialkyl disulfides, Alkenyl monosulfides
Biological SystemsMetabolism (In vivo)Di-1-propenyl sulfide (inferred from Diallyl disulfide)1-Propenyl mercaptan, Propenyl methyl sulfide, Propenyl methyl sulfoxide, Propenyl methyl sulfone

Advanced Analytical Methodologies for Detection and Characterization

Gas Chromatography-Mass Spectrometry (GC-MS) Applications

Gas chromatography coupled with mass spectrometry (GC-MS) is a cornerstone technique for the analysis of volatile and semi-volatile compounds like di-1-propenyl sulfide (B99878). nih.gov Its high separation efficiency and sensitive detection capabilities make it ideal for profiling the complex mixture of organosulfur compounds present in Allium species. nih.govresearchgate.net

Analysis of Volatile Sulfur Components

GC-MS is widely employed for the direct analysis of volatile sulfur components in various Allium species. ebi.ac.uknih.gov The technique allows for the separation and identification of a wide array of sulfur-containing compounds, including sulfides, disulfides, and trisulfides. In the analysis of garlic, for instance, GC-MS has been instrumental in identifying numerous volatile compounds, with di-1-propenyl sulfide being one of the many organosulfur compounds detected. nih.govresearchgate.net The thermal nature of GC analysis can sometimes lead to the formation of artifacts from the decomposition of less stable compounds like allicin (B1665233). nih.gov

Plant SourceCompoundAnalytical MethodReference
Allium speciesDi-1-propenyl sulfideGC-MS springermedizin.de
Garlic (Allium sativum)Di-1-propenyl sulfideGC-MS researchgate.net
Onion (Allium cepa)Di-1-propenyl sulfideGC-MS ebi.ac.uk

Solid-Phase Microextraction (SPME)-GC-MS for Headspace Analysis

Solid-Phase Microextraction (SPME) coupled with GC-MS is a powerful, solvent-free technique for the analysis of volatile compounds in the headspace of a sample. nih.govscielo.br This method is particularly useful for capturing the aroma profile of foods and plants. In the context of Allium species, HS-SPME-GC-MS has been successfully used to identify volatile sulfur compounds, including di-1-propenyl sulfide, that contribute to their characteristic aroma. nih.govtum.de Studies on different garlic varieties and their behavior under heating have utilized this technique to monitor changes in the volatile profile, where di-1-propenyl sulfide was identified. researchgate.net The technique has also been applied to analyze the volatile components of both fresh and processed garlic, such as black garlic, revealing changes in the sulfur compound profile during processing. scielo.brnih.gov

Sample TypeTechniqueKey FindingsReference
Garlic varietiesHS-SPME-GC-MSIdentification of di-1-propenyl sulfide in the volatile profile. researchgate.net
Fresh and Black GarlicHS-SPME-GC-MSDi-1-propenyl sulfide detected in fresh garlic but may not be present in black garlic. scielo.brresearchgate.net
Toona sinensis budsHS-SPME-GC-O-MSDi-1-propenyl sulfide identified as an important aroma-active compound. tum.de

Direct Thermal Desorption-GC-MS (DTD-GC-MS) for Organosulfur Profiling

Direct Thermal Desorption-GC-MS (DTD-GC-MS) is another advanced technique for analyzing volatile and semi-volatile organic compounds. This method involves the direct heating of a sample to release analytes into the GC-MS system. In a comparative study of onion varieties, DTD-GC-MS was utilized alongside LC-HRMS to create a comprehensive profile of both volatile and non-volatile organosulfur compounds. researchgate.net The DTD-GC-MS method successfully identified 18 different volatile organosulfur compounds. researchgate.net

Liquid Chromatography-High Resolution Mass Spectrometry (LC-HRMS) for Non-Volatile Precursors

While GC-MS is ideal for volatile compounds, Liquid Chromatography-High Resolution Mass Spectrometry (LC-HRMS) is essential for the analysis of non-volatile precursors of sulfur compounds, such as S-alk(en)yl-L-cysteine sulfoxides (ACSOs). researchgate.netresearchgate.net These precursors are the building blocks for the volatile sulfur compounds generated upon tissue disruption. cabidigitallibrary.org LC-HRMS provides the high mass accuracy and resolution needed to identify and quantify these important non-volatile molecules. researchgate.netspandidos-publications.com For instance, in the analysis of onion, LC-HRMS targeted and quantified 15 different non-volatile compounds, including various cysteine sulfoxides. researchgate.netdntb.gov.ua This technique is crucial for understanding the complete biosynthetic pathway of flavor and aroma compounds in Allium species. researchgate.net

Spectroscopic Techniques in Structural Elucidation

Spectroscopic methods, particularly Nuclear Magnetic Resonance (NMR), play a critical role in the definitive structural elucidation of chemical compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Unstable Intermediates

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for determining the precise chemical structure of molecules, including unstable intermediates that are difficult to characterize by other means. frontiersin.org In the study of Allium chemistry, NMR has been used to confirm the structures of various organosulfur compounds and their precursors. spandidos-publications.comfrontiersin.org For example, the structures of γ-glutamyl peptides, which are related to the sulfur-containing flavor precursors in garlic, were established by comparing their NMR spectra with those of authentic, chemically synthesized peptides. researchgate.net While direct NMR data for the unstable di-1-propenyl sulfide itself is less common in literature due to its reactive nature, NMR is fundamental in characterizing the stable precursors and related transformation products, thereby providing indirect structural confirmation. scribd.com

Colorimetric Assays for Specific Sulfur Metabolites

The quantification of specific sulfur metabolites, which are precursors or transformation products related to di-1-propenyl sulfide, is crucial for understanding the biochemistry of Allium species. Colorimetric assays offer a rapid, sensitive, and accessible means for this purpose, often targeting key intermediates or markers of organosulfur compound metabolism.

A significant challenge in the analysis of the S-1-propenyl-L-cysteine sulfoxide (B87167) (1-PRENCSO) breakdown pathway has been the detection of di-1-propenyl thiosulfinate, a direct product of the self-condensation of 1-propenyl sulfenic acid. oup.com Historically, this compound was not detected in onion, but a novel colorimetric assay, known as the "pinking" assay, was developed to confirm its presence, particularly in genetically modified onions where the lachrymatory factor synthase (LFS) enzyme is silenced. oup.com In the absence of LFS, the unstable 1-propenyl sulfenic acid undergoes spontaneous self-condensation to form di-1-propenyl thiosulfinate, leading to a marked increase in its concentration. oup.com

Other colorimetric methods are widely employed to quantify broader sulfur-related metabolites in plants. Sulfite (B76179), a key intermediate in the sulfur assimilation pathway and a potentially cytotoxic compound, can be reliably measured using several methods. researchgate.net A common and robust method is the fuchsin-based assay, which provides a specific and sensitive colorimetric determination of sulfite. researchgate.netnih.gov This assay is critical for understanding sulfite homeostasis, which is maintained by enzymes like sulfite oxidase that detoxify excess sulfite by oxidizing it to sulfate. nih.gov

Similarly, thiosulfate, another important sulfur intermediate, can be quantified using a colorimetric method based on its enzymatic conversion to thiocyanate (B1210189) by rhodanese. nih.gov The determination of total pyruvate, which can be an indicator of the activity of the enzyme alliinase on sulfur-containing precursors, is frequently accomplished using a spectrophotometry-based procedure with 2,4-dinitrophenyl-hydrazine (DNPH). conicet.gov.ar

These assays, while not directly measuring di-1-propenyl sulfide itself, provide essential data on the metabolic context in which it is formed. They allow researchers to quantify key precursors and byproducts, offering insights into the enzymatic and non-enzymatic pathways that govern the production of complex organosulfur compounds.

Table 1: Overview of Colorimetric Assays for Sulfur Metabolites

Target Metabolite/Analyte Assay Principle Reagent(s) Detection Method Reference
Di-1-propenyl thiosulfinate "Pinking" reaction Not specified Colorimetric oup.com
Sulfite Fuchsin reaction Fuchsin dye Colorimetric researchgate.netnih.gov
Thiosulfate Enzymatic conversion Rhodanese, Cyanide, Acidic Iron Reagent Colorimetric (Fe(SCN)₃ complex) nih.govnih.gov
Pyruvate Carbonyl reaction 2,4-dinitrophenyl-hydrazine (DNPH) Spectrophotometry conicet.gov.ar
Sulfate (indirect) Precipitation of excess Barium Barium nitrate, Potassium chromate Colorimetric (excess chromate) psu.edu
Total Flavonoids Complex formation NaNO₂, AlCl₃, NaOH Colorimetric (510 nm) unife.it

Methodological Considerations for Artifact Formation and Analytical Accuracy

The analysis of di-1-propenyl sulfide and related organosulfur compounds is fraught with challenges, primarily due to their high reactivity and thermal instability. researchgate.netnih.gov The selection of an appropriate analytical methodology is critical to prevent the formation of artifacts and ensure the accurate representation of the compound's presence and concentration in a sample. conicet.gov.ar

A major source of analytical artifacts is the use of high temperatures, particularly in gas chromatography (GC) techniques. nih.gov Many organosulfur compounds, including thiosulfinates like allicin, readily decompose under the high temperatures of a GC inlet port and column. nih.govnih.gov This thermal degradation can lead to the formation of numerous secondary products that are not naturally present in the sample. For instance, vinyldithiins and ajoene, often detected in GC analysis of garlic extracts, are considered thermal artifacts of allicin decomposition. nih.gov Similarly, the analysis of S-alk(en)yl cysteine sulfoxides is not recommended with high-temperature chromatographic techniques due to their thermal lability, which can lead to their decomposition and the subsequent formation of new organosulfur compounds. conicet.gov.ar

The choice of extraction and sample preparation methods can also introduce artifacts. High-temperature extractions, such as steam distillation, can alter the profile of volatile sulfur compounds. researchgate.netacs.org Even at ambient temperatures, the reactivity of these compounds poses a risk. Methanethiol, for example, has been observed to react on metal surfaces to produce dimethyl disulfide (DMDS) and dimethyl trisulfide (DMTS), highlighting the need to avoid metal components in sampling systems for certain organosulfur compounds. researchgate.net To minimize artifact formation during sample concentration, it is recommended to use low extraction temperatures (e.g., 30°C) and to deactivate glass liners and vials to prevent oxidation and disulfide formation. acs.org

Given these challenges, liquid chromatography (LC), particularly high-performance liquid chromatography (HPLC), is often preferred for the analysis of thermally sensitive compounds like S-alk(en)yl-l-cysteine sulfoxides. conicet.gov.arnih.gov LC analysis is typically performed at lower temperatures, minimizing the risk of heat-induced decomposition. nih.gov For volatile compounds, techniques that operate at lower temperatures, such as solid-phase microextraction (SPME) followed by GC-MS, can reduce artifact formation, though the potential for degradation still exists. researchgate.net Comparing results from different analytical platforms, such as LC-MS for non-volatile precursors and GC-MS for volatile products, can provide a more comprehensive and accurate understanding of the complex organosulfur profile of a sample. mdpi.com

Ultimately, the accurate quantification of di-1-propenyl sulfide requires careful consideration of the entire analytical workflow, from sample preparation and extraction to the choice of separation and detection techniques, to mitigate the inherent instability of the analyte and related sulfur compounds. conicet.gov.arresearchgate.net

Table 2: Methodological Considerations and Mitigation Strategies

Analytical Challenge Cause Potential Artifacts/Inaccuracies Mitigation Strategy Reference
Thermal Decomposition High temperatures in GC injector/oven Vinyldithiins, Ajoene, Disulfides, Trisulfides Use lower analysis temperatures; Employ LC-MS; Use cool-on-column injection for GC conicet.gov.arnih.govnih.govacs.org
Analyte Reactivity Interaction with analytical system surfaces Dimethyl disulfide (from methanethiol) Avoid metal in sampling systems; Deactivate vials and liners acs.orgresearchgate.net
Extraction Method High-temperature extraction (e.g., steam distillation) Altered volatile profile Use low-temperature extraction methods (e.g., SPME at 30°C) researchgate.netacs.org
Co-elution Complex sample matrices Signal quenching and interference Use selective detectors (e.g., FPD); Employ selective sample preparation to isolate thiols ucalgary.ca

Table 3: Compound Names Mentioned in the Article

Compound Name
1-Propenyl sulfenic acid
2,4-dinitrophenyl-hydrazine (DNPH)
Ajoene
Allicin
Barium nitrate
Di-1-propenyl disulfide
Di-1-propenyl sulfide
Di-1-propenyl thiosulfinate
Diallyl disulfide
Diallyl sulfide
Dimethyl disulfide (DMDS)
Dimethyl trisulfide (DMTS)
Fuchsin
Lachrymatory factor
Methanethiol
Potassium chromate
Pyruvate
S-1-propenyl-L-cysteine sulfoxide (1-PRENCSO)
S-alk(en)yl cysteine sulfoxides
Sulfate
Sulfite
Thiosulfate

A thorough review of available scientific literature reveals a significant scarcity of specific research focused solely on the biological activities of Di-1-propenyl sulfide. This organosulfur compound is an isomer of the more extensively studied diallyl sulfide, and much of the existing research on garlic and onion-derived compounds does not differentiate between these isomers or concentrates on related molecules such as diallyl disulfide, diallyl trisulfide, and ajoene.

The 1-propenyl structure, distinct from the allyl structure due to the position of the double bond, is found in related compounds like S-1-propenyl-l-cysteine, which has been studied for its own set of biological properties. nih.gov However, data specifically detailing the antioxidant, anti-inflammatory, antimicrobial, and enzyme-modulating effects of Di-1-propenyl sulfide itself is not sufficiently available to populate the requested detailed sections.

Therefore, it is not possible to generate a comprehensive and scientifically accurate article that strictly adheres to the provided outline for Di-1-propenyl sulfide due to the lack of specific research findings for this particular compound. Information on related compounds cannot be substituted without compromising scientific accuracy and violating the specific constraints of the request.

Biological Activities and Underlying Mechanisms

Biological Roles and Functional Significance (Non-Efficacy Related)

Potential as a Dietary Biomarker

The specific use of Di-1-propenyl sulfide (B99878) as a direct biomarker for dietary intake of Allium vegetables is not extensively documented in current research. However, the metabolism of related organosulfur compounds from sources like garlic and onions provides a basis for its potential in this role. When Allium vegetables are consumed, their characteristic organosulfur compounds are metabolized in the body, leading to the excretion of specific substances in urine, breath, and milk. nih.govnih.govfrontiersin.orgfrontiersin.org These metabolites serve as potential biomarkers of food intake (BFIs), offering an objective measure of consumption. nih.govresearchgate.net

Several promising candidate BFIs for garlic consumption have been identified, including:

Allyl methyl sulfide (AMS) : A major, odorous metabolite excreted via exhalation (the cause of "garlic breath") and also found in urine and human milk. nih.govfrontiersin.orgresearchgate.netnih.gov

Allyl methyl sulfoxide (B87167) (AMSO) and Allyl methyl sulfone (AMSO2) : Odorless metabolites also excreted in urine and milk. nih.govfrontiersin.orgfrontiersin.org

S-Allylmercapturic acid (ALMA) : A urinary metabolite of γ-glutamyl-S-allyl-L-cysteine, a primary sulfur compound in intact garlic. nih.gov

N-Acetyl-S-(2-carboxypropyl)cysteine (CPMA) : Detected in urine after consumption of both garlic and onion, suggesting it could be a biomarker for the broader Allium food group. nih.govresearchgate.net

Given that Di-1-propenyl sulfide is structurally related to other sulfur compounds in Allium vegetables, it is plausible that it undergoes similar metabolic pathways, potentially yielding unique metabolites that could serve as specific dietary biomarkers. However, further untargeted metabolomics studies are required to isolate and validate such compounds and to understand their kinetics, robustness, and analytical performance. nih.govresearchgate.net

Below is a table of established and potential biomarkers for the consumption of Allium vegetables.

Biomarker CandidateBiospecimenAllium Source(s)Reference
Allyl methyl sulfide (AMS)Breath, Urine, MilkGarlic nih.govnih.govfrontiersin.org
Allyl methyl sulfoxide (AMSO)Urine, MilkGarlic nih.govfrontiersin.orgfrontiersin.org
Allyl methyl sulfone (AMSO2)Urine, MilkGarlic nih.govfrontiersin.orgfrontiersin.org
S-Allylmercapturic acid (ALMA)UrineGarlic nih.gov
N-Acetyl-S-(2-carboxypropyl)cysteine (CPMA)UrineGarlic, Onion nih.gov

Contribution to Flavor and Aroma Profiles in Food Systems

Organosulfur compounds are the primary contributors to the distinctive and pungent flavors and aromas of Allium species. researchgate.netnih.gov Di-1-propenyl sulfide and its related structures, such as (E)-prop-1-enyl propyl disulfide and di(1-propenyl) trisulfide, are key components of the flavor profile of both raw and cooked onions and garlic. scent.vnmdpi.com

The thermal processing of Allium vegetables causes significant changes in their chemical composition, leading to the formation of a complex mixture of volatile flavor compounds. nih.govnih.govnih.gov For instance, (E)-prop-1-enyl propyl disulfide is noted for its typical cooked onion flavor. mdpi.com The unique flavor and odor of alliums are derived from the enzymatic hydrolysis of organosulfur precursors when the plant tissue is disrupted, which then leads to the formation of various volatile sulfides and disulfides. researchgate.net The specific ratios of these volatile sulfur compounds are responsible for the flavor differences between various Allium species. researchgate.net

The odor profile of compounds structurally similar to Di-1-propenyl sulfide is characterized by pungent, sulfurous, and alliaceous notes.

Odor Profile of Di(1-propenyl) trisulfide

Odor Descriptor Percentage
Onion 82.77%
Garlic 77.05%
Sulfurous 70.34%
Alliaceous 56.97%
Pungent 52.85%
Savory 46.52%
Cooked 45.18%
Roasted 42.85%
Meaty 27.74%
Radish 27.53%

Data sourced from Scent.vn scent.vn

Potential as a Hydrogen Sulfide (H₂S) Donor

Hydrogen sulfide (H₂S) is recognized as a gasotransmitter, a small gaseous signaling molecule with important roles in physiological processes. nih.govnih.gov A growing body of evidence indicates that many of the health benefits associated with garlic consumption are linked to the ability of its organosulfur compounds to act as H₂S donors. nih.govmdpi.comnih.gov

Garlic-derived polysulfides, such as diallyl disulfide (DADS) and diallyl trisulfide (DATS), are known to release H₂S. mdpi.comnih.govmdpi.com This release is not spontaneous but requires the presence of endogenous thiols, most notably glutathione (B108866) (GSH). nih.govnih.govmdpi.com The mechanism involves a thiol-disulfide exchange reaction. nih.govresearchgate.net Intracellular GSH attacks the disulfide bond of the garlic compound, leading to the formation of an allyl perthiol intermediate, which can then release H₂S. nih.govresearchgate.net The number of sulfur atoms in the polysulfide chain influences the rate of H₂S release, with trisulfides generally being faster donors than disulfides. mdpi.commdpi.com

As Di-1-propenyl sulfide is a disulfide, it is mechanistically plausible that it can also function as an H₂S donor through the same thiol-dependent pathway. The reaction with intracellular glutathione would initiate the release of H₂S, allowing it to participate in cellular signaling. nih.govnih.govnih.gov This potential establishes a significant biological role for Di-1-propenyl sulfide, linking its dietary consumption to the production of the physiologically active gasotransmitter, H₂S.

Theoretical Chemistry and Computational Studies

Conformational Analysis of Di-1-propenyl Sulfide (B99878) and Related Analogs

Computational studies, particularly ab initio molecular orbital calculations, have been instrumental in determining the stable conformations of di-1-propenyl sulfide and its analogs. Research has shown that for molecules like (E)- and (Z)-methyl-l-propenyl sulfide, the most stable conformations are not planar. Instead, they exhibit two energy minima located symmetrically about 60 degrees on either side of the s-trans (anti-periplanar) conformation. researchgate.net In the case of methyl-l-propenyl sulfide, a third, less stable local minimum is found in the s-cis (syn-periplanar) conformation. researchgate.net

The (E) isomer is generally found to be more stable than the (Z) isomer in these sulfide compounds. researchgate.net This preference for a non-planar geometry is a key feature of the conformational landscape of these molecules.

For related vinyl sulfoxides, the conformational preference is influenced by the steric bulk of the alkyl group. While early studies suggested the size of the alkyl group has no effect, ab initio MO calculations indicate that the most stable rotamer adopts an anticlinal conformation. researchgate.net In this arrangement, the two double bonds can conjugate, which stabilizes the molecule. researchgate.net For the (E) isomer of alkyl 1-propenyl sulfoxides, the anticlinal conformation is the most stable, while the (Z) isomer likely adopts a nearly anticlinal conformation. scispace.com The synperiplanar conformation, which is most stable in methyl vinyl sulfide, becomes energetically unfavorable in vinyl sulfoxides due to steric strain, especially in the (Z) isomer. researchgate.net

In the case of vinyl sulfones, studies have also pointed to non-planar conformations being the most stable. Ab initio MO calculations suggest that the most stable rotamer of methyl vinyl sulfone is the anticlinal conformation. scispace.com Experimental data from infrared spectroscopy on liquid methyl vinyl sulfone indicates a mixture of two conformations, one of which is antiperiplanar. scispace.com

A comparative look at related structures reveals interesting trends. For instance, in 2-methylthio-2-butene, the Z isomer is slightly more stable than the E isomer, a reversal of the trend seen in methyl-l-propenyl sulfide. researchgate.net

Table 1: Stable Conformations of Di-1-propenyl Sulfide and Analogs

CompoundMost Stable Conformation(s)Notes
(E)- and (Z)-methyl-l-propenyl sulfideTwo minima symmetrically ~60° from s-trans. researchgate.net(E) isomer is more stable. researchgate.net A third local minimum exists in the s-cis conformation for the methyl-l-propenyl sulfide. researchgate.net
Alkyl 1-propenyl sulfoxidesAnticlinal conformation for the (E) isomer; nearly anticlinal for the (Z) isomer. researchgate.netscispace.comStabilized by conjugation between the two double bonds. researchgate.net
Methyl vinyl sulfoneAnticlinal conformation. scispace.comInfrared data suggests a mixture of conformations in the liquid phase. scispace.com
2-Methylthio-2-buteneTwo minima symmetrically ~60° from s-trans. researchgate.net(Z) isomer is slightly more stable than the (E) isomer. researchgate.net A third local minimum exists in the s-cis conformation. researchgate.net

Structure-Stability Relationships of Unsaturated Sulfur Compounds

The stability of unsaturated sulfur compounds like di-1-propenyl sulfide is intrinsically linked to their geometric and electronic structure. A recurring theme in the study of these molecules is the relative stability of their (E) and (Z) isomers.

For methyl-l-propenyl sulfide, the (E) isomer is more stable than the (Z) isomer, with an energy difference of 3.9–11 kJ mol−1 depending on the computational method used. researchgate.net This trend of the (E) isomer being more stable extends to the corresponding sulfoxides and sulfones, with even larger energy differences of 6–8 and 11–15 kJ mol−1, respectively. researchgate.net

Thermodynamic studies on the geometric isomers of vinyl sulfides, sulfoxides, and sulfones provide further quantitative data on their relative stabilities. nist.gov For instance, when considering the E→Z isomerization of di-1-propenyl sulfones, it is important to account for the statistical factor that favors the E,Z isomer by a factor of two. scispace.com

The nature of the substituents on the sulfur atom and the double bond significantly influences the stability. For example, the introduction of an oxygen atom to form sulfoxides and sulfones has a pronounced effect on the energy difference between the geometric isomers. researchgate.net

Table 2: Relative Stabilities of (E) and (Z) Isomers of Unsaturated Sulfur Compounds

CompoundMore Stable IsomerEnergy Difference (kJ mol⁻¹)
Methyl-l-propenyl sulfideE3.9–11 researchgate.net
Methyl-l-propenyl sulfoxide (B87167)E6–8 researchgate.net
Methyl-l-propenyl sulfoneE11–15 researchgate.net
2-Methylthio-2-buteneZ~2 researchgate.net

Q & A

Q. What are the primary challenges in synthesizing and stabilizing di-1-propenyl sulfide derivatives for experimental analysis?

Di-1-propenyl sulfide derivatives, such as thiosulfinates, are thermally unstable and prone to isomerization. For example, Block (1991) synthesized di-1-propenyl thiosulfinate via oxidation of di-1-propenyl disulfide but noted its rapid conversion to zwiebelane isomers at -15°C, necessitating low-temperature NMR for characterization . Standard gas chromatography (GC) is unsuitable due to decomposition, requiring alternative methods like HPLC or cryogenic NMR for analysis.

Q. How can researchers confirm the presence of di-1-propenyl sulfide in Allium species?

Di-1-propenyl sulfide is a volatile sulfur compound in garlic and onions, detectable via headspace gas chromatography-mass spectrometry (HS-GC-MS) or solid-phase microextraction (SPME) coupled with sulfur-selective detectors. Its identification relies on mass spectral libraries and comparison with synthetic standards, as detailed in studies on Allium metabolomics .

Q. What spectroscopic techniques are used to distinguish cis and trans isomers of di-1-propenyl sulfide?

Infrared (IR) spectroscopy differentiates isomers: cis-1-propenyl sulfide absorbs at 936 and 665 cm⁻¹, while the trans isomer shows a peak at 960 cm⁻¹ . ¹H NMR further distinguishes isomers via coupling constants and chemical shifts of vinyl protons, as demonstrated by Price and Snyder (1962) .

Q. Why is field stabilization critical for analyzing sulfur metabolites like di-1-propenyl sulfide in plant tissues?

Sulfur compounds degrade rapidly due to oxidation or enzymatic activity. Immediate preservation (e.g., freezing in liquid nitrogen) and minimizing sample aeration are essential. Field flocculation with aluminum hydroxide stabilizes dissolved sulfide species, as outlined in environmental sulfide analysis protocols .

Q. How does di-1-propenyl sulfide contribute to the flavor and aroma profiles of Allium species?

It acts as a precursor to thiosulfinates and zwiebelanes, which are key to the pungent odor of crushed garlic and onions. Enzymatic cleavage by alliinase generates reactive intermediates, forming flavor compounds through non-enzymatic rearrangements .

Advanced Research Questions

Q. What methodologies resolve data contradictions in quantifying di-1-propenyl sulfide derivatives during metabolic flux studies?

Conflicting data often arise from isomerization or matrix effects. Combining isotopically labeled precursors with time-resolved LC-MS/MS allows tracking of metabolic pathways. For unstable intermediates like thiosulfinates, quenching reactions (e.g., rapid freezing or acidification) improve accuracy .

Q. How does radiation-induced isomerization affect the ratio of cis/trans di-1-propenyl sulfide isomers?

Irradiation (10⁴–10⁶ rad) of propenyl sulfides produces cis,cis and cis,trans isomers in a 33:67 ratio, as observed in gamma-ray studies. This suggests radical-mediated isomerization mechanisms, which require controlled irradiation setups and post-treatment NMR validation .

Q. What experimental designs elucidate the interaction between di-1-propenyl sulfide and sulfur-metabolizing enzymes like Lachrymatory Factor Synthase (LFS)?

Silencing LFS in onions via RNA interference (RNAi) redirects 1-propenyl sulfenic acid toward thiosulfinate production, bypassing zwiebelane formation. This approach, paired with enzyme kinetics assays, reveals substrate competition and pathway branching .

Q. How can researchers model the distribution of di-1-propenyl sulfide and its trisulfide analogs in biological systems?

Computational tools like Marvin Suite predict microspecies distribution at physiological pH (e.g., major species at pH 7.3). Coupled with HPLC-UV/Vis (methylene blue method for sulfides), this quantifies trisulfide metabolites in garlic extracts .

Q. What strategies mitigate oxidation artifacts during di-1-propenyl sulfide extraction and analysis?

Use inert atmospheres (N₂/Ar) during sample preparation and add antioxidants (e.g., ascorbic acid). For dissolved sulfide, field flocculation with Zn(OH)₂ stabilizes samples, while total sulfide analysis avoids filtration-induced losses .

Methodological Considerations

  • Synthesis : Prioritize low-temperature NMR over GC for unstable derivatives .
  • Isomer Analysis : Combine IR (660–965 cm⁻¹) and ¹H NMR (vinyl proton shifts) .
  • Field Stabilization : Immediate preservation and flocculation prevent degradation .
  • Quantification : Use HS-GC-MS with sulfur-specific detectors for volatiles .
  • Enzyme Studies : RNAi silencing and isotopic labeling clarify metabolic pathways .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.